(R)-(+)-4-Chloromandelonitrile

Description

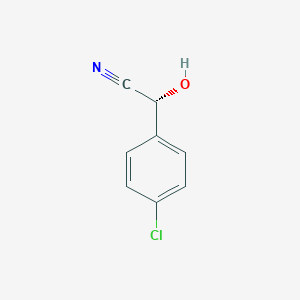

Structure

3D Structure

Properties

IUPAC Name |

(2R)-2-(4-chlorophenyl)-2-hydroxyacetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClNO/c9-7-3-1-6(2-4-7)8(11)5-10/h1-4,8,11H/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSDSHEPNJSMUTI-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(C#N)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1[C@H](C#N)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60429455 | |

| Record name | (R)-(+)-4-Chloromandelonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60429455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

97070-79-6 | |

| Record name | (R)-(+)-4-Chloromandelonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60429455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (R)-(+)-4-Chloromandelonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(R)-(+)-4-Chloromandelonitrile chemical properties and structure

An In-Depth Technical Guide to (R)-(+)-4-Chloromandelonitrile: Structure, Properties, and Synthetic Applications

Introduction: The Significance of a Chiral Intermediate

This compound is a crucial chiral building block in the field of organic synthesis, particularly for the pharmaceutical and fine chemical industries.[1][2] As a cyanohydrin, its structure incorporates both a hydroxyl and a nitrile group attached to the same stereocenter, making it a versatile precursor for a variety of valuable enantiopure compounds. Its primary importance lies in its role as an intermediate for synthesizing optically active α-hydroxy carboxylic acids, α-hydroxy ketones, and β-amino alcohols, which are common structural motifs in biologically active molecules.[2][3] The demand for enantiomerically pure compounds is driven by the fact that different enantiomers of a drug often exhibit vastly different pharmacological activities and metabolic profiles, a concept central to modern drug development known as "chiral switching".[4][5]

This guide provides a comprehensive overview of this compound, detailing its chemical structure, physicochemical properties, spectroscopic signature, and state-of-the-art synthetic methodologies. It is intended for researchers, chemists, and drug development professionals seeking to leverage this key intermediate in asymmetric synthesis.

Part 1: Molecular Structure and Physicochemical Properties

The fundamental characteristics of a molecule dictate its reactivity and handling. This compound, with the chemical formula C₈H₆ClNO, possesses a well-defined three-dimensional structure that is the source of its chirality.

Molecular Structure

The structure consists of a 4-chlorophenyl group, a hydroxyl group, and a nitrile group all bonded to a single chiral carbon atom. The "(R)" designation refers to the specific spatial arrangement of these groups according to the Cahn-Ingold-Prelog priority rules.

Caption: Molecular Structure of this compound.

Physicochemical Data

A summary of the key properties is essential for experimental design, including reaction setup, purification, and storage.

| Property | Value | Source |

| IUPAC Name | (2R)-2-(4-chlorophenyl)-2-hydroxyacetonitrile | [6] |

| CAS Number | 97070-79-6 | [1][7] |

| Molecular Formula | C₈H₆ClNO | [6][7] |

| Molecular Weight | 167.59 g/mol | [1][6][7] |

| Appearance | Solid | [1] |

| Melting Point | 70-74 °C | [1][2] |

| Optical Activity | [α]20/D +39° (c=1 in chloroform) | [1] |

| Storage Temperature | 2-8°C | [1] |

Part 2: Spectroscopic Characterization

Structural elucidation and purity assessment rely on standard spectroscopic techniques. While a specific spectrum for this compound is not publicly available in the search results, its structure allows for predictable spectroscopic features based on the analysis of similar compounds, such as (R)-mandelonitrile.[8][9][10][11][12]

¹H NMR Spectroscopy

-

Aromatic Protons (Ar-H): Two doublets are expected in the aromatic region (~7.4-7.6 ppm). Due to the para-substitution of the chlorine atom, the aromatic ring will produce a characteristic AA'BB' system, which often simplifies to two distinct doublets.

-

Methine Proton (-CH(OH)CN): A singlet is anticipated around 5.6 ppm. This proton is deshielded by the adjacent electron-withdrawing nitrile and hydroxyl groups, as well as the aromatic ring.

-

Hydroxyl Proton (-OH): A broad singlet is expected, with a chemical shift that can vary depending on the sample concentration and solvent due to hydrogen bonding.

¹³C NMR Spectroscopy

-

Aromatic Carbons: Four signals are expected in the aromatic region (approx. 127-136 ppm). This includes the chlorine-bearing carbon (ipso-carbon), two signals for the ortho and meta carbons, and one for the para-carbon relative to the chiral center.

-

Nitrile Carbon (-C≡N): A signal is expected around 118-120 ppm.

-

Methine Carbon (-CH(OH)CN): The chiral carbon attached to the hydroxyl group should appear at approximately 63-65 ppm.

Infrared (IR) Spectroscopy

-

Hydroxyl Group (O-H stretch): A broad absorption band in the region of 3200-3600 cm⁻¹. The broadness is a result of intermolecular hydrogen bonding.

-

Nitrile Group (C≡N stretch): A sharp, medium-intensity absorption peak around 2250 cm⁻¹. This is a highly characteristic peak for nitriles.

-

Aromatic C-H Stretch: Signals appearing just above 3000 cm⁻¹.

-

Aromatic C=C Stretch: Multiple sharp bands in the 1450-1600 cm⁻¹ region.

-

C-Cl Stretch: A signal in the fingerprint region, typically around 1090 cm⁻¹.

Protocol: Acquiring High-Quality NMR Spectra

This protocol ensures reliable and reproducible data. The causality behind each step is critical for obtaining a self-validating result.

-

Sample Preparation (The "Why"): To ensure homogeneity and accurate signal integration, the sample must be fully dissolved. Deuterated solvents are used to avoid large solvent signals that would obscure the analyte's peaks.

-

Accurately weigh 5-10 mg of this compound.

-

Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃) in a clean vial. CDCl₃ is a common choice for its good dissolving power for moderately polar organics.

-

If any particulates are visible, filter the solution through a small pipette with a cotton or glass wool plug directly into a 5 mm NMR tube. This prevents magnetic field shimming issues caused by suspended solids.

-

-

Instrument Setup (The "Why"): Proper instrument calibration and parameter selection are essential for resolution and sensitivity.

-

Use a spectrometer with a frequency of at least 300 MHz to achieve good signal dispersion.

-

Lock the spectrometer on the deuterium signal of the solvent (CDCl₃). This corrects for any magnetic field drift during the experiment.

-

Shim the magnetic field to optimize its homogeneity across the sample. This is crucial for obtaining sharp, well-resolved peaks.

-

Acquire the ¹H spectrum using a standard single-pulse experiment. Ensure the spectral width covers the entire expected range (e.g., 0-10 ppm).

-

Part 3: Enantioselective Synthesis

The synthesis of chiral cyanohydrins can be achieved through various chemical and enzymatic methods.[4][13][14] However, biocatalysis using hydroxynitrile lyases (HNLs) has become a preferred industrial method due to its exceptional enantioselectivity and environmentally benign nature.[3][15][16]

The Biocatalytic Advantage: Hydroxynitrile Lyases (HNLs)

HNLs are enzymes that catalyze the asymmetric addition of hydrogen cyanide (HCN) to a prochiral aldehyde or ketone.[3] The choice of a specific HNL allows for the production of either the (R)- or (S)-enantiomer with very high enantiomeric excess (ee).[3][15]

Causality behind the choice of enzymatic synthesis:

-

High Enantioselectivity: HNLs create a chiral active site environment that forces the cyanide nucleophile to attack the aldehyde from a specific face, leading to products with high optical purity (>95% ee is common).[3][17][18]

-

Mild Reaction Conditions: These reactions are typically run at or near room temperature and physiological pH. This minimizes side reactions, thermal degradation of the product, and energy consumption compared to many traditional chemical methods.[3]

-

Environmental Sustainability: As biocatalysts, enzymes are biodegradable and often operate in aqueous systems, reducing the reliance on hazardous organic solvents.[3]

Caption: Workflow for HNL-catalyzed synthesis of this compound.

Experimental Protocol: HNL-Catalyzed Synthesis in a Biphasic System

This protocol describes a general, robust method for synthesizing chiral cyanohydrins. A biphasic system is often chosen because many aldehydes have low aqueous solubility, while the enzyme is most active in the aqueous buffer. This setup enhances substrate availability to the enzyme at the phase interface.

-

Materials & Setup:

-

Jacketed reaction vessel with overhead stirring and temperature control.

-

4-Chlorobenzaldehyde (substrate).

-

An appropriate (R)-selective Hydroxynitrile Lyase (HNL).

-

Organic solvent (e.g., methyl tert-butyl ether - MTBE).

-

Aqueous buffer (e.g., citrate buffer, pH 3.5-4.0, as many HNLs are active at low pH).[17][18]

-

Cyanide source (e.g., KCN or stabilized HCN).

-

-

Procedure:

-

Phase Preparation: To the reaction vessel, add the aqueous buffer and the organic solvent (e.g., in a 1:1 v/v ratio) and begin stirring to create a well-mixed two-phase system. Set the temperature to the enzyme's optimum, often between 25-30 °C.[17]

-

Substrate & Enzyme Addition: Dissolve the 4-chlorobenzaldehyde in the organic phase. Add the HNL enzyme to the aqueous buffer. Allow the system to equilibrate for 15-20 minutes.

-

Reaction Initiation: Begin the controlled addition of the cyanide source. For safety, in-situ generation of HCN from a salt like KCN by the buffered acid is a common strategy. This avoids handling large quantities of highly toxic HCN gas. The slow addition maintains a low steady-state concentration of cyanide, which can be inhibitory to the enzyme at high levels.

-

Monitoring: Monitor the reaction's progress by taking small aliquots from the organic layer over time. Analyze for substrate conversion and the enantiomeric excess (% ee) of the product using chiral HPLC.

-

Work-up and Isolation: Once the reaction reaches completion (typically >95% conversion), stop the stirring and allow the phases to separate.

-

Collect the upper organic layer containing the product.

-

Wash the organic layer with brine to remove any residual aqueous components.

-

Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄), filter, and remove the solvent under reduced pressure.

-

The crude product can then be purified, typically by recrystallization, to yield the final high-purity this compound.

-

Part 4: Applications in Pharmaceutical Synthesis

The synthetic utility of this compound stems from the reactivity of its nitrile and hydroxyl groups. It serves as a key starting material for more complex chiral molecules.

A prime example is its role in the synthesis of (R)-(-)-4-chloromandelic acid.[19] This α-hydroxy acid is a critical precursor for the synthesis of Clopidogrel (Plavix®), a widely used antiplatelet medication.[20] The synthesis involves the hydrolysis of the nitrile group of this compound to a carboxylic acid, a transformation that can be achieved with high fidelity and retention of stereochemistry. The development of specialized nitrilase enzymes for this hydrolysis step further showcases the power of biocatalysis in pharmaceutical production.[20]

Part 5: Safety and Handling

This compound is a hazardous substance and must be handled with appropriate precautions.

-

GHS Hazard Classification: It is classified as acutely toxic. The primary hazards are:

-

Handling Precautions:

-

Personal Protective Equipment (PPE):

-

Storage:

Conclusion

This compound stands out as a high-value chiral intermediate. Its well-defined structure and predictable reactivity make it an indispensable tool for asymmetric synthesis. The maturation of biocatalytic production methods using hydroxynitrile lyases has made this compound accessible with high optical purity in an efficient and sustainable manner. For researchers and professionals in drug discovery and development, a thorough understanding of its properties, synthesis, and handling is essential for unlocking its full potential in the creation of next-generation chiral therapeutics and fine chemicals.

References

- BenchChem. (2025). Application Notes and Protocols for the Enantioselective Synthesis of Chiral Cyanohydrins Using Enzymes. BenchChem Technical Support.

-

Bracco, P., Busch, H., von Langermann, J., & Hanefeld, U. (2016). Enantioselective synthesis of cyanohydrins catalysed by hydroxynitrile lyases – a review. Organic & Biomolecular Chemistry, 14, 6375-6389. [Link]

- Alonso, F., et al. (n.d.).

- ACS Catalysis. (2023). Biocatalytic Enantioselective Synthesis of Chiral β-Hydroxy Nitriles Using Cyanohydrins as Cyano Sources.

- ResearchGate. (2016). Enantioselective synthesis of cyanohydrins catalysed by hydroxynitrile lyases – a review.

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]

- Fisher Scientific. (2025).

- BenchChem. (2025). (R)-Mandelonitrile: A Comprehensive Spectroscopic Guide.

- Hamberg, A., et al. (2007). Efficient Synthesis and Analysis of Chiral Cyanohydrins. DiVA portal.

-

Dadashipour, M., et al. (2020). Discovery and Structural Analysis to Improve the Enantioselectivity of Hydroxynitrile Lyase from Parafontaria laminata Millipedes for (R)-2-Chloromandelonitrile Synthesis. ACS Omega. [Link]

-

Wei, D., et al. (2012). Efficient Production of (R)-o-chloromandelic Acid by Deracemization of O-Chloromandelonitrile With a New Nitrilase Mined From Labrenzia Aggregata. Applied Microbiology and Biotechnology, 94(4), 939-947. [Link]

-

Amy, C. (2024). Emerging Applications of Chiral Switching in Drug Discovery and Development. Journal of Chemical and Pharmaceutical Research, 16(3), 111. [Link]

- Google Patents. (n.d.). CN105085234A - Preparing method of (R)-(-)-4-chloromandelic acid.

-

ResearchGate. (n.d.). Enantioselectivity for (R)-2-chloromandelonitrile synthesis of purified.... [Link]

- Field, L. D., Sternhell, S., & Kalman, J. R. (2008). Organic Structures from Spectra, 4th Edition. John Wiley & Sons, Ltd.

-

Leah4sci. (2021, January 12). Structure Determination from Spectra (1) (H NMR, C NMR, IR) [Ketone, Ester, Carboxylic Acid]. YouTube. [Link]

-

Chad's Prep. (2018, September 20). 15.6d Structural Determination From All Spectra Example 4 | Organic Chemistry. YouTube. [Link]

-

ChemComplete. (2017, February 24). Solving an Unknown Organic Structure using NMR, IR, and MS. YouTube. [Link]

Sources

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. This compound | 97070-79-6 [chemicalbook.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. diva-portal.org [diva-portal.org]

- 5. jocpr.com [jocpr.com]

- 6. This compound | C8H6ClNO | CID 9497658 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. scbt.com [scbt.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. rushim.ru [rushim.ru]

- 10. m.youtube.com [m.youtube.com]

- 11. youtube.com [youtube.com]

- 12. m.youtube.com [m.youtube.com]

- 13. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Enantioselective synthesis of cyanohydrins catalysed by hydroxynitrile lyases – a review - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 16. researchgate.net [researchgate.net]

- 17. pubs.acs.org [pubs.acs.org]

- 18. researchgate.net [researchgate.net]

- 19. CN105085234A - Preparing method of (R)-(-)-4-chloromandelic acid - Google Patents [patents.google.com]

- 20. Efficient production of (R)-o-chloromandelic acid by deracemization of o-chloromandelonitrile with a new nitrilase mined from Labrenzia aggregata - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. fishersci.com [fishersci.com]

(R)-(+)-4-Chloromandelonitrile: A Comprehensive Technical Guide for Advanced Synthesis

Introduction: The Strategic Importance of (R)-(+)-4-Chloromandelonitrile in Chiral Synthesis

This compound is a chiral cyanohydrin of significant interest to the pharmaceutical and fine chemical industries. Its value lies in its role as a versatile building block for the enantioselective synthesis of a range of valuable molecules, including α-hydroxy carboxylic acids, α-hydroxy aldehydes, and 2-amino alcohols.[1] The precise stereochemistry of this compound is of paramount importance, as the therapeutic efficacy of many chiral drugs is often associated with a single enantiomer. The use of enantiomerically pure starting materials like this compound is therefore a critical strategy in the development of modern pharmaceuticals, leading to improved therapeutic outcomes and potentially reduced side effects.[2] This guide provides an in-depth exploration of this compound, from its fundamental properties to its synthesis and application in drug development, tailored for researchers, scientists, and professionals in the field.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physicochemical and spectroscopic properties of this compound is essential for its effective use in research and manufacturing.

Core Physicochemical Data

| Property | Value | Source(s) |

| CAS Number | 97070-79-6 | [3][4][5][6] |

| Molecular Formula | C₈H₆ClNO | [4][5][6] |

| Molecular Weight | 167.59 g/mol | [3][4][5][6] |

| Appearance | Solid | [3] |

| Melting Point | 70-74 °C | [3] |

| Optical Activity | [α]20/D +39°, c = 1 in chloroform | [3] |

| Storage Temperature | 2-8°C | [3] |

Spectroscopic Data for Structural Elucidation

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the chlorophenyl ring, a singlet for the methine proton (CH(OH)CN), and a broad singlet for the hydroxyl proton.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon NMR spectrum will display signals for the carbons of the chlorophenyl ring, the nitrile carbon, and the chiral methine carbon.

-

IR (Infrared) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the hydroxyl group (O-H stretch, typically a broad peak around 3400 cm⁻¹), the nitrile group (C≡N stretch, around 2250 cm⁻¹), and aromatic C-H and C=C stretching vibrations.[7]

-

Mass Spectrometry (MS): Mass spectral analysis will show the molecular ion peak corresponding to the compound's molecular weight, along with characteristic fragmentation patterns.

A general protocol for acquiring high-quality NMR data involves dissolving 5-10 mg of the compound in approximately 0.6 mL of a suitable deuterated solvent, such as chloroform-d (CDCl₃).[7]

Enantioselective Synthesis: The Biocatalytic Approach

The most effective and widely adopted method for the synthesis of enantiomerically pure this compound is through biocatalysis, utilizing a class of enzymes known as (R)-hydroxynitrile lyases (HNLs).[4][8][9][10][11] These enzymes catalyze the asymmetric addition of hydrogen cyanide (HCN) to an aldehyde, in this case, 4-chlorobenzaldehyde.[4][8][9][10][11]

The Rationale Behind Biocatalysis

Chemical synthesis of chiral cyanohydrins often requires the use of stoichiometric amounts of chiral reagents or complex catalytic systems, which can be costly and generate significant waste. In contrast, HNL-catalyzed synthesis offers several advantages:

-

High Enantioselectivity: HNLs can produce the desired (R)-enantiomer with very high enantiomeric excess (e.e.), often exceeding 95%.[12]

-

Mild Reaction Conditions: The enzymatic reaction proceeds under mild conditions of temperature and pH, minimizing side reactions and degradation of the product.

-

Environmental Sustainability: Biocatalysis is considered a "green" technology as it utilizes renewable catalysts (enzymes) and reduces the need for hazardous reagents and solvents.

Mechanism of (R)-Hydroxynitrile Lyase

The catalytic cycle of an HNL involves the activation of the aldehyde substrate and the stereoselective delivery of the cyanide nucleophile. The active site of the enzyme provides a chiral environment that orients the reactants in a specific conformation, leading to the preferential formation of one enantiomer.

Caption: Generalized workflow for the HNL-catalyzed synthesis of this compound.

Experimental Protocol: Biocatalytic Synthesis in a Biphasic System

A two-phase aqueous-organic solvent system is often employed to overcome the low aqueous solubility of the aldehyde substrate and to facilitate product recovery.[12][13]

Materials:

-

(R)-Hydroxynitrile lyase (e.g., from Prunus amygdalus)

-

4-Chlorobenzaldehyde

-

Potassium cyanide (KCN) or another cyanide source

-

Citrate buffer (e.g., 0.1 M, pH 3.5-5.5)

-

Organic solvent (e.g., methyl tert-butyl ether (MTBE) or diisopropyl ether)

-

Stirred tank reactor

Procedure:

-

Reactor Setup: Prepare a stirred tank reactor with the appropriate volume of citrate buffer. The optimal pH should be determined for the specific HNL being used, but a slightly acidic pH is generally preferred to suppress the non-enzymatic, racemic background reaction.[13]

-

Enzyme Addition: Dissolve the (R)-HNL in the aqueous buffer. The required enzyme concentration will depend on the specific activity of the enzyme preparation and the desired reaction rate.

-

Organic Phase: Add the organic solvent to the reactor to create the biphasic system. A typical volume ratio of organic to aqueous phase might be 4:1.

-

Substrate Addition: Dissolve the 4-chlorobenzaldehyde in the organic phase to the desired concentration (e.g., 100-200 mM).

-

Reaction Initiation: Start the reaction by adding an aqueous solution of KCN to the reactor. The cyanide will partition into the aqueous phase where the enzymatic reaction occurs.

-

Reaction Monitoring: Maintain the reaction at a constant temperature (e.g., 20-30°C) with vigorous stirring to ensure efficient mass transfer between the two phases. Monitor the progress of the reaction by periodically taking samples from the organic phase and analyzing them by HPLC or GC to determine the conversion of the aldehyde and the enantiomeric excess of the product.

-

Work-up and Purification: Once the reaction has reached the desired conversion, stop the stirring and allow the phases to separate. The product, this compound, will be predominantly in the organic phase. The organic layer can be separated, dried over an anhydrous salt (e.g., Na₂SO₄), and the solvent removed under reduced pressure to yield the crude product. Further purification can be achieved by recrystallization or chromatography if necessary.

Caption: Step-by-step workflow for the biphasic biocatalytic synthesis.

Application in Pharmaceutical Synthesis: A Precursor to Clopidogrel

A prominent application of this compound is in the synthesis of the antiplatelet drug, Clopidogrel. The chiral center in Clopidogrel is derived from (R)-(-)-4-chloromandelic acid, which is synthesized from this compound.[14]

Conversion to (R)-(-)-4-Chloromandelic Acid

The nitrile group of this compound can be hydrolyzed to a carboxylic acid to yield (R)-(-)-4-chloromandelic acid. This transformation can be achieved through chemical hydrolysis, typically under acidic or basic conditions. However, enzymatic hydrolysis using a nitrilase offers a milder and more selective alternative.[14]

Caption: Role of this compound in the synthesis of Clopidogrel.

The subsequent conversion of (R)-(-)-4-chloromandelic acid to Clopidogrel involves several synthetic steps, including esterification and condensation with 4,5,6,7-tetrahydrothieno[3,2-c]pyridine.[6][15][16][17][18]

Safety, Handling, and Storage

This compound and other cyanohydrins are toxic and must be handled with appropriate safety precautions. The primary hazards are associated with the potential release of hydrogen cyanide gas, which is highly toxic by inhalation, ingestion, and skin absorption.[19]

General Safety Precautions:

-

Ventilation: All manipulations should be performed in a well-ventilated chemical fume hood.[19][20]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves (e.g., nitrile or neoprene).[19][20][21][22]

-

Avoidance of Acids: Do not allow this compound to come into contact with acids, as this will rapidly generate toxic hydrogen cyanide gas.[19]

-

Emergency Preparedness: Have an emergency plan in place for cyanide exposure, and ensure that all personnel are trained on these procedures. An emergency cyanide antidote kit should be readily available.

-

Buddy System: It is highly recommended to work with a "buddy" who is aware of the hazards and emergency procedures when handling cyanides.[19]

Storage:

-

Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as acids and strong oxidizing agents.[3] The recommended storage temperature is 2-8°C.[3]

Disposal:

-

All waste containing cyanides must be disposed of as hazardous waste according to institutional and regulatory guidelines.

Conclusion

This compound is a key chiral intermediate with significant applications in the pharmaceutical industry. The development of efficient biocatalytic methods for its synthesis has made this valuable building block more accessible and has promoted the use of greener manufacturing processes. A thorough understanding of its properties, synthesis, and safe handling is essential for its successful application in the development of new and improved pharmaceuticals.

References

-

PubChem. This compound Compound Summary. [Link]

-

ResearchGate. Scheme 1 Enzymatic synthesis and follow-up chemistry of cyanohydrins. [Link]

- Google Patents.

-

Royal Society of Chemistry. Enantioselective synthesis of cyanohydrins catalysed by hydroxynitrile lyases – a review. [Link]

-

M-CSA. (S)-hydroxynitrile lyase. [Link]

-

InnoSyn. Hydroxynitrile Lyases | Enantioselective Catalysis. [Link]

-

Semantic Scholar. Enantioselective synthesis of cyanohydrins catalysed by hydroxynitrile lyases - a review. [Link]

-

National Institutes of Health. Investigation of Enantioselectivity Using TADDOL Derivatives as Chiral Ligands in Asymmetric Cyanation Reactions. [Link]

-

ResearchGate. Enantioselective synthesis of cyanohydrins catalysed by hydroxynitrile lyases – a review. [Link]

-

ResearchGate. Asymmetric cyanohydrin synthesis catalyzed by synthetic dipeptides, 2. [Link]

- Google Patents.

-

Der Pharma Chemica. An efficient and large scale synthesis of Clopidogrel: Antiplatelet drug. [Link]

-

ResearchGate. The synthesis of clopidogrel. [Link]

-

ResearchGate. Synthesis of (R)-o-chloromandelonitrile via PaHNL. [Link]

-

MIT Environmental Health & Safety. Laboratory Use of Cyanide Salts Safety Guidelines. [Link]

-

ACS Publications. A new asymmetric synthesis of cyanohydrins and oxygen-functionalized derivatives. [Link]

-

Harvard Environmental Health & Safety. Lab Safety Guideline: Cyanide. [Link]

-

Clym. Handling Hazardous Chemicals In A Laboratory Setting: A Comprehensive Guide. [Link]

-

Okayama University. Highly enantioselective and efficient synthesis of methyl (R)-o-chloromandelate with recombinant E. coli. [Link]

-

Boron Molecular. The Role of Chiral Catalysts in Pharmaceutical Synthesis. [Link]

-

Kalstein. Safety in the Handling of Laboratory Reagents. [Link]

-

National Institutes of Health. Catalytic enantioselective synthesis of chiral organic compounds of ultra-high purity of >99% ee. [Link]

-

ResearchGate. Enantioselectivity for (R)-2-chloromandelonitrile synthesis of purified enzymes. [Link]

-

Royal Society of Chemistry. Organic & Biomolecular Chemistry. [Link]

-

PubMed. Photodegradation and stability of chlorothalonil in water. [Link]

-

PubMed. Development of (R)-4-hydroxymandelonitrile synthesis in an aqueous-organic biphasic stirred tank batch reactor. [Link]

-

UCLA Chemistry and Biochemistry. WebSpectra - Problems in NMR and IR Spectroscopy. [Link]

-

PubMed. Efficient Production of (R)-o-chloromandelic Acid by Deracemization of O-Chloromandelonitrile With a New Nitrilase. [Link]

-

Washington State University. Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. [Link]

-

Beilstein Journal of Organic Chemistry. The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. [Link]

-

ResearchGate. NMR, mass spectroscopy, IR - finding compound structure. [Link]

-

University of Colorado Boulder. Spectroscopy Problems. [Link]

-

PubMed. Chloromethane Degradation in Soils. [Link]

-

PubMed. Purification and characterization of norcoclaurine synthase. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Enantioselective synthesis of cyanohydrins catalysed by hydroxynitrile lyases – a review - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Enantioselective synthesis of cyanohydrins catalysed by hydroxynitrile lyases – a review - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C6OB00934D [pubs.rsc.org]

- 9. innosyn.com [innosyn.com]

- 10. [PDF] Enantioselective synthesis of cyanohydrins catalysed by hydroxynitrile lyases - a review. | Semantic Scholar [semanticscholar.org]

- 11. researchgate.net [researchgate.net]

- 12. Development of (R)-4-hydroxymandelonitrile synthesis in an aqueous-organic biphasic stirred tank batch reactor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Efficient production of (R)-o-chloromandelic acid by deracemization of o-chloromandelonitrile with a new nitrilase mined from Labrenzia aggregata - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. CN101348490B - Preparation method of clopidogrel and salt thereof - Google Patents [patents.google.com]

- 16. CN103509037A - Preparation method of clopidogrel and intermediate thereof - Google Patents [patents.google.com]

- 17. derpharmachemica.com [derpharmachemica.com]

- 18. researchgate.net [researchgate.net]

- 19. ehs-apps.mit.edu [ehs-apps.mit.edu]

- 20. thesafetygeek.com [thesafetygeek.com]

- 21. artsci.usu.edu [artsci.usu.edu]

- 22. kalstein.eu [kalstein.eu]

A Researcher's Guide to the Spectroscopic Characterization of (R)-(+)-4-Chloromandelonitrile

Abstract

(R)-(+)-4-Chloromandelonitrile is a pivotal chiral intermediate in the synthesis of numerous pharmaceuticals, most notably the antiplatelet agent Clopidogrel.[1][2] Its stereochemical and structural integrity is paramount, necessitating a robust and multi-faceted analytical approach for its characterization. This in-depth technical guide provides a comprehensive overview of the core spectroscopic techniques employed to elucidate and confirm the structure, purity, and stereochemistry of this compound. We will delve into the practical and theoretical aspects of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and optical rotation, offering field-proven insights and detailed experimental protocols for researchers, scientists, and professionals in drug development.

Introduction: The Significance of Precise Characterization

The biological activity of many pharmaceutical compounds is intrinsically linked to their three-dimensional structure. For chiral molecules like this compound, where a single stereocenter dictates the molecule's handedness, the correct enantiomer is often responsible for the desired therapeutic effect, while the other may be inactive or even elicit adverse effects. Consequently, unambiguous confirmation of the compound's identity, including its absolute stereochemistry, is a non-negotiable aspect of process development and quality control.

Spectroscopic methods provide a powerful toolkit for this purpose. Each technique offers a unique window into the molecular structure:

-

NMR Spectroscopy maps the carbon-hydrogen framework.

-

IR Spectroscopy identifies key functional groups.

-

Mass Spectrometry determines the molecular weight and elemental composition.

-

Polarimetry confirms the specific enantiomeric form.

By integrating the data from these orthogonal techniques, we can construct a complete and validated profile of this compound.

Molecular Structure and Chirality

Before delving into the spectroscopic data, it is essential to understand the molecule's structure. This compound possesses a single chiral center at the carbon atom bonded to the hydroxyl (-OH), nitrile (-CN), and 4-chlorophenyl groups. The "(R)" designation refers to the specific spatial arrangement of these groups according to the Cahn-Ingold-Prelog priority rules, while the "(+)" indicates that it rotates plane-polarized light in a clockwise direction (dextrorotatory).[3][4]

Caption: Molecular structure of this compound highlighting the chiral center (C*).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. It provides detailed information about the chemical environment of individual protons (¹H NMR) and carbon atoms (¹³C NMR).

¹H NMR Spectroscopy

Principle & Rationale: ¹H NMR spectroscopy distinguishes protons in a molecule based on their electronic environment. The chemical shift (δ) of a proton is influenced by the shielding and deshielding effects of neighboring atoms and functional groups. By analyzing the chemical shift, integration (relative number of protons), and multiplicity (splitting pattern due to neighboring protons), we can piece together the molecule's structure. For 4-chloromandelonitrile, we expect to see distinct signals for the aromatic protons, the methine proton at the chiral center, and the hydroxyl proton.

Experimental Protocol:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃).[5] CDCl₃ is a standard choice due to its excellent solubilizing power and the presence of a single residual proton peak that is easily identifiable.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

-

Data Acquisition: Acquire the spectrum on a spectrometer operating at a frequency of 300 MHz or higher.[5] Higher field strengths provide better signal dispersion and resolution.

-

Processing: Fourier transform the raw data, and then phase and baseline correct the spectrum. Reference the spectrum to the TMS signal or the residual solvent peak of CDCl₃ (δ ≈ 7.26 ppm).[5][6]

Data Interpretation & Tabulation: The ¹H NMR spectrum of 4-chloromandelonitrile in CDCl₃ is expected to show signals consistent with the structure. The aromatic protons on the 1,4-disubstituted benzene ring typically appear as a pair of doublets due to symmetry. The methine proton (-CH(OH)CN) is deshielded by the adjacent oxygen, nitrile, and aromatic ring, causing it to appear further downfield.[5] The hydroxyl proton signal can be broad and its position variable due to hydrogen bonding and exchange with trace amounts of water.[5]

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~ 7.45 | d (J ≈ 8.5 Hz) | 2H | Aromatic (Ha) |

| ~ 7.38 | d (J ≈ 8.5 Hz) | 2H | Aromatic (Hb) |

| ~ 5.50 | s | 1H | Methine (-CH (OH)CN) |

| Variable (broad) | s | 1H | Hydroxyl (-OH ) |

Table 1: Expected ¹H NMR Data for this compound in CDCl₃.

¹³C NMR Spectroscopy

Principle & Rationale: ¹³C NMR provides a count of the unique carbon atoms in a molecule and information about their chemical environment. It is particularly useful for confirming the carbon skeleton. A standard ¹³C NMR spectrum is proton-decoupled, meaning each unique carbon appears as a single sharp line.

Experimental Protocol: The sample preparation is similar to that for ¹H NMR, though a higher concentration (20-50 mg) may be beneficial to achieve a good signal-to-noise ratio in a reasonable time.[5] The spectrum is typically acquired on the same instrument and referenced to the CDCl₃ solvent peak (δ ≈ 77.16 ppm).[5]

Data Interpretation & Tabulation: The spectrum will display signals for the two types of aromatic carbons, the ipso-carbon attached to the chlorine, the carbon of the chiral center, and the nitrile carbon. The nitrile carbon is characteristically found in the 115-120 ppm range.[5]

| Chemical Shift (δ) ppm | Assignment |

| ~ 136.0 | Aromatic (C-Cl) |

| ~ 133.5 | Aromatic (C-ipso) |

| ~ 129.5 | Aromatic (CH) |

| ~ 128.0 | Aromatic (CH) |

| ~ 118.0 | Nitrile (-C N) |

| ~ 63.0 | Methine (-C H(OH)CN) |

Table 2: Expected ¹³C NMR Data for this compound in CDCl₃.

Infrared (IR) Spectroscopy

Principle & Rationale: IR spectroscopy measures the vibrations of bonds within a molecule. Specific functional groups absorb infrared radiation at characteristic frequencies, making it an excellent tool for functional group identification.[7] For 4-chloromandelonitrile, we are looking for the characteristic absorptions of the hydroxyl, nitrile, and aromatic C-H bonds.

Experimental Protocol:

-

Sample Preparation: The spectrum can be acquired using an Attenuated Total Reflectance (ATR) accessory, which is the simplest method. Place a small amount of the solid sample directly onto the ATR crystal. Alternatively, prepare a potassium bromide (KBr) pellet by grinding 1-2 mg of the sample with ~100 mg of dry KBr and pressing it into a transparent disk.[5]

-

Data Acquisition: Record the spectrum, typically over the range of 4000-400 cm⁻¹.

-

Processing: Perform a background subtraction using a spectrum of the empty ATR crystal or a pure KBr pellet.

Data Interpretation & Tabulation: The key diagnostic peaks are the broad O-H stretch, the sharp C≡N stretch, and the aromatic C-H stretches.

| Frequency (cm⁻¹) | Intensity | Assignment |

| ~ 3400 | Broad, Strong | O-H Stretch (Hydrogen-bonded) |

| ~ 3050 | Medium | Aromatic C-H Stretch |

| ~ 2250 | Medium, Sharp | C≡N Stretch |

| ~ 1600, 1490 | Medium | Aromatic C=C Bending |

| ~ 830 | Strong | C-H Out-of-plane bend (para-disubstituted) |

Table 3: Key IR Absorption Frequencies for this compound.

Mass Spectrometry (MS)

Principle & Rationale: Mass spectrometry provides the molecular weight of a compound and, through analysis of its fragmentation patterns, can offer further structural confirmation.[7] For 4-chloromandelonitrile, we expect to see the molecular ion peak and characteristic isotopic patterns due to the presence of chlorine.

Experimental Protocol:

-

Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer, typically via direct infusion or coupled with a chromatographic system like GC-MS or LC-MS.

-

Ionization: Use a suitable ionization technique. Electron Ionization (EI) is common and often provides rich fragmentation data. Electrospray Ionization (ESI) is a softer technique that is more likely to preserve the molecular ion.

-

Analysis: The ions are separated by their mass-to-charge ratio (m/z) in a mass analyzer (e.g., quadrupole or time-of-flight).

Data Interpretation: The key feature to look for is the molecular ion peak (M⁺). Due to the natural abundance of chlorine isotopes (³⁵Cl ≈ 75%, ³⁷Cl ≈ 25%), the molecular ion will appear as a pair of peaks (M⁺ and M+2) with a characteristic intensity ratio of approximately 3:1. A common fragmentation pathway for cyanohydrins is the loss of hydrogen cyanide (HCN, 27 Da), leading to a significant fragment ion.[5]

-

Molecular Ion (M⁺): m/z ~167 (for ³⁵Cl) and m/z ~169 (for ³⁷Cl) in a ~3:1 ratio.

-

Key Fragment: m/z ~140, corresponding to the 4-chlorobenzaldehyde radical cation [M-HCN]⁺.

Chiral Analysis: Optical Rotation

Principle & Rationale: While NMR, IR, and MS confirm the molecular structure, they cannot distinguish between enantiomers. Optical rotation measurement is a fundamental technique to confirm the bulk sample's chirality.[3][8] Chiral molecules rotate the plane of plane-polarized light.[9] The direction and magnitude of this rotation are characteristic properties of a specific enantiomer under defined conditions.[10] The "(+)" in the compound's name signifies that it is dextrorotatory.

Experimental Protocol:

-

Sample Preparation: Prepare a solution of the compound of known concentration (c, in g/mL) in a specified solvent (e.g., chloroform).[11]

-

Measurement: Place the solution in a polarimeter cell of a known path length (l, in dm).

-

Data Acquisition: Measure the observed angle of rotation (α) using a polarimeter, typically with light from a sodium D-line (589 nm) at a specific temperature (e.g., 20°C).

-

Calculation: Calculate the specific rotation [α] using the formula: [α] = α / (c * l) .[10]

Data Interpretation: The specific rotation is a physical constant for a pure enantiomer. For this compound, a positive sign for the measured specific rotation confirms the (+) enantiomer is present in excess. A literature value for the specific rotation of this compound is +39° (c = 1 in chloroform at 20°C).[11] The measured value should be in close agreement with this reference to confirm the enantiomeric purity of the sample.

Integrated Spectroscopic Analysis Workflow

The definitive characterization of this compound relies on the logical integration of data from all the aforementioned techniques. No single method provides the complete picture, but together they form a self-validating system.

Caption: Integrated workflow for the complete characterization of this compound.

Conclusion

The comprehensive characterization of this compound is achieved through a synergistic application of modern spectroscopic techniques. ¹H and ¹³C NMR spectroscopy precisely define the carbon-hydrogen framework, IR spectroscopy confirms the presence of critical functional groups (hydroxyl, nitrile), and mass spectrometry verifies the molecular weight and elemental composition. Finally, polarimetry provides the indispensable confirmation of the compound's absolute stereochemistry. Following the protocols and interpretative guidelines detailed in this guide will enable researchers to confidently verify the identity, purity, and enantiomeric integrity of this vital pharmaceutical intermediate.

References

-

UCLA Department of Chemistry and Biochemistry. (2000). WebSpectra - Problems in NMR and IR Spectroscopy. Retrieved from [Link]

-

Wikipedia. Optical rotation. Retrieved from [Link]

-

Chemistry Steps. Identifying Unknown from IR, NMR, and Mass Spectrometry. Retrieved from [Link]

-

Chemistry LibreTexts. (2021). 5.4: Optical Activity. Retrieved from [Link]

-

Wikipedia. Specific rotation. Retrieved from [Link]

-

Master Organic Chemistry. (2017). Optical Rotation, Optical Activity, and Specific Rotation. Retrieved from [Link]

-

Suyama, A., et al. (2020). Discovery and Structural Analysis to Improve the Enantioselectivity of Hydroxynitrile Lyase from Parafontaria laminata Millipedes for (R)-2-Chloromandelonitrile Synthesis. ACS Omega. Retrieved from [Link]

-

Wang, M. X., et al. (2012). Efficient Production of (R)-o-chloromandelic Acid by Deracemization of O-Chloromandelonitrile With a New Nitrilase Mined From Labrenzia Aggregata. PubMed. Retrieved from [Link]

-

Mason, S. F. (2008). Optical rotation of achiral compounds. Angewandte Chemie International Edition in English. Retrieved from [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Efficient production of (R)-o-chloromandelic acid by deracemization of o-chloromandelonitrile with a new nitrilase mined from Labrenzia aggregata - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Optical rotation - Wikipedia [en.wikipedia.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. chem.washington.edu [chem.washington.edu]

- 7. Identifying Unknown from IR, NMR, and Mass Spectrometry - Chemistry Steps [chemistrysteps.com]

- 8. Specific rotation - Wikipedia [en.wikipedia.org]

- 9. Optical rotation of achiral compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. (R)-(+)-4-氯扁桃腈 97% | Sigma-Aldrich [sigmaaldrich.com]

An In-depth Technical Guide to the Solubility of (R)-(+)-4-Chloromandelonitrile in Organic Solvents

Introduction: The Critical Role of Solubility in the Synthesis of Chiral Pharmaceuticals

(R)-(+)-4-Chloromandelonitrile is a pivotal chiral intermediate in the synthesis of a variety of optically active pharmaceutical compounds, including α-hydroxy carboxylic acids, α-hydroxy aldehydes, and 2-amino alcohols. Its stereochemical integrity is paramount, and its efficient use in synthetic pathways is highly dependent on its solubility characteristics in organic solvents. The selection of an appropriate solvent system is crucial for reaction kinetics, purification, and crystallization processes, directly impacting yield, purity, and overall process efficiency.

Theoretical Framework for Solubility

The solubility of a solid crystalline compound like this compound in an organic solvent is governed by the interplay of intermolecular forces between the solute and the solvent molecules. The adage "like dissolves like" serves as a fundamental starting point. The molecular structure of this compound, featuring a polar hydroxyl (-OH) group, a polar nitrile (-CN) group, a moderately nonpolar chlorophenyl ring, and a chiral center, dictates its solubility behavior.

-

Polar Protic Solvents (e.g., Alcohols like Methanol, Ethanol, Isopropanol): These solvents can act as both hydrogen bond donors and acceptors. The hydroxyl group of this compound can form strong hydrogen bonds with these solvents, suggesting a favorable interaction and likely good solubility. The parent compound, mandelonitrile, is noted to be miscible with ethanol[1].

-

Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Acetonitrile): These solvents possess dipole moments but lack acidic protons. They can act as hydrogen bond acceptors, interacting with the hydroxyl group of the solute. Solvents like acetone and ethyl acetate are expected to be effective at dissolving this compound.

-

Nonpolar Solvents (e.g., Toluene, Hexane): These solvents primarily interact through weaker van der Waals forces. The nonpolar chlorophenyl ring of the solute will have some affinity for these solvents, but the polar hydroxyl and nitrile groups will be less favorably solvated, likely resulting in lower solubility compared to polar solvents.

-

Chlorinated Solvents (e.g., Dichloromethane, Chloroform): These solvents have a moderate polarity. The presence of a chloro-substituent on the phenyl ring of the solute may enhance its affinity for chlorinated solvents through dipole-dipole interactions. The fact that optical activity for this compound has been measured in chloroform is a strong indicator of its solubility in this solvent.

A more quantitative prediction of solubility can be approached using Hansen Solubility Parameters (HSP) . This method breaks down the total cohesive energy of a substance into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding forces (δH)[2][3]. The principle is that substances with similar HSP values are more likely to be miscible. By determining the HSP of this compound, one can screen for solvents with the highest likelihood of being effective.

Quantitative Solubility Data

As of the latest literature review, specific quantitative solubility data for this compound in a range of organic solvents is not widely published. The following table is provided as a template for researchers to populate with their experimentally determined data. Based on the theoretical principles discussed, a qualitative prediction of solubility is included.

| Solvent Class | Solvent | Predicted Qualitative Solubility | Experimentally Determined Solubility ( g/100 mL) at 25°C |

| Polar Protic | Methanol | High | Data to be determined |

| Ethanol | High | Data to be determined | |

| Isopropanol | High | Data to be determined | |

| Polar Aprotic | Acetone | High | Data to be determined |

| Ethyl Acetate | Medium to High | Data to be determined | |

| Acetonitrile | Medium | Data to be determined | |

| Nonpolar | Toluene | Low to Medium | Data to be determined |

| Hexane | Low | Data to be determined | |

| Chlorinated | Dichloromethane | Medium to High | Data to be determined |

| Chloroform | Medium to High | Data to be determined |

Experimental Protocols for Solubility Determination

The following are detailed, step-by-step methodologies for the experimental determination of the solubility of this compound. The isothermal shake-flask method is the most common and reliable approach. The concentration of the dissolved solute in the saturated solution can then be determined by various analytical techniques.

Workflow for Isothermal Shake-Flask Solubility Determination

Caption: Workflow for determining the solubility of this compound.

Analytical Methodologies

This method is straightforward and does not require sophisticated instrumentation, making it ideal for a preliminary assessment.

Protocol:

-

Accurately weigh a clean, dry evaporating dish.

-

Pipette a precise volume (e.g., 5.00 mL) of the filtered saturated solution into the pre-weighed dish.

-

Carefully evaporate the solvent in a well-ventilated fume hood or using a rotary evaporator.

-

Once the solvent is removed, dry the dish containing the solid residue in a vacuum oven at a temperature below the melting point of this compound (e.g., 50°C) until a constant weight is achieved.

-

Cool the dish in a desiccator and weigh it accurately.

-

The mass of the dissolved solute is the final weight of the dish and residue minus the initial weight of the empty dish.

-

Calculate the solubility in g/100 mL or other desired units.

Causality: This method directly measures the mass of the non-volatile solute after removing the volatile solvent, providing a direct measure of solubility[4][5][6]. It relies on the assumption that the solute is not volatile under the drying conditions.

This technique is suitable if this compound exhibits significant UV absorbance and the solvent does not interfere at the wavelength of maximum absorbance (λmax).

Protocol:

-

Determine λmax: Prepare a dilute solution of this compound in the solvent of interest. Scan the solution using a UV-Vis spectrophotometer to identify the wavelength of maximum absorbance.

-

Prepare a Calibration Curve:

-

Prepare a stock solution of known concentration of this compound in the chosen solvent.

-

Perform a series of serial dilutions to create at least five standard solutions of known concentrations.

-

Measure the absorbance of each standard solution at the predetermined λmax.

-

Plot a graph of absorbance versus concentration. The resulting linear plot is the calibration curve.

-

-

Analyze the Saturated Solution:

-

Accurately dilute a known volume of the filtered saturated solution with the same solvent to bring its absorbance within the linear range of the calibration curve.

-

Measure the absorbance of the diluted sample at λmax.

-

Use the equation of the line from the calibration curve to calculate the concentration of the diluted sample.

-

Account for the dilution factor to determine the concentration of the original saturated solution, which represents its solubility.

-

Causality: This method is based on the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the analyte[7][8]. The calibration curve provides the empirical relationship to quantify the unknown concentration.

HPLC is a highly accurate and precise method for determining solubility, especially for complex mixtures or when high sensitivity is required.

Protocol:

-

Develop an HPLC Method:

-

Select a suitable HPLC column (e.g., a C18 reversed-phase column).

-

Determine an appropriate mobile phase that provides good separation and peak shape for this compound. A mixture of acetonitrile and water or methanol and water is a common starting point.

-

Set the flow rate and column temperature.

-

Choose a suitable detection wavelength using a UV detector, based on the UV spectrum of the compound.

-

-

Prepare a Calibration Curve:

-

Prepare a stock solution of known concentration of this compound in the mobile phase or a compatible solvent.

-

Create a series of standard solutions by serial dilution.

-

Inject equal volumes of each standard solution into the HPLC system and record the peak area.

-

Plot a graph of peak area versus concentration to generate a calibration curve.

-

-

Analyze the Saturated Solution:

-

Dilute a known volume of the filtered saturated solution with the mobile phase to a concentration that falls within the range of the calibration curve.

-

Inject the diluted sample into the HPLC system and record the peak area.

-

Use the calibration curve to determine the concentration of the diluted sample.

-

Calculate the solubility in the original solvent by applying the dilution factor.

-

Causality: HPLC separates the analyte from any potential impurities, and the detector response (peak area) is directly proportional to the concentration[9][10]. This allows for highly specific and accurate quantification.

Conclusion: A Pathway to Optimized Processes

Understanding the solubility of this compound is not merely an academic exercise; it is a fundamental requirement for the development of robust, efficient, and scalable synthetic processes in the pharmaceutical industry. By applying the theoretical principles and experimental protocols outlined in this guide, researchers and scientists can confidently generate the necessary solubility data to inform solvent selection for reactions, crystallizations, and purifications. This knowledge will ultimately lead to improved process control, higher product quality, and more efficient drug development pipelines.

References

- Adeeba Qureshi, Dr. Jigar Vyas, Dr. UM Upadhyay. (2021). Determination of solubility by gravimetric method: A brief review. Int J Pharm Sci Drug Anal, 1(1), 58-60.

-

National Journal of Pharmaceutical Sciences. (n.d.). Determination of solubility by gravimetric method: A brief review. Retrieved from [Link]

- Pharmapproach. (n.d.). Determination of Solubility by Gravimetric Method.

- ResearchGate. (n.d.). Influence of solvent on cyanohydrin synthesis using catalysts 1 and 2.

- ResearchGate. (2017, February 7). How I can determination of the solubility constant by using Uv-Vis spectrophotometer?

- Scribd. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.

-

Wikipedia. (n.d.). Hansen solubility parameter. Retrieved from [Link]

-

Hansen Solubility. (n.d.). Hansen Solubility Parameters. Retrieved from [Link]

- ResearchGate. (2014, January 5). How to find solubilities of drugs by using uv-visible spectroscopy?

-

PubMed. (2023, October 29). Determination of Hansen solubility parameters of water-soluble proteins using UV-vis spectrophotometry. Retrieved from [Link]

- Wired Chemist. (n.d.). Gravimetric Analysis.

-

Bracco, P., Busch, H., von Langermann, J., & Hanefeld, U. (2016). Enantioselective synthesis of cyanohydrins catalysed by hydroxynitrile lyases – a review. Organic & Biomolecular Chemistry, 14(25), 5899-5909. [Link]

-

PharmaGuru. (2025, March 26). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. Retrieved from [Link]

- Sigma-Aldrich. (n.d.). MultiScreen Solubility Filter Plate.

- ResearchGate. (2016, January 27). Hansen solubility parameters: A quick review in pharmaceutical aspect.

-

Li, B., Guo, W., Song, W., & Ramsey, E. D. (2011). Determining the Solubility of Organic Compounds in Supercritical Carbon Dioxide Using Supercritical Fluid Chromatography Directly Interfaced to Supercritical Fluid Solubility Apparatus. Journal of Chemical & Engineering Data, 56(5), 2315-2321. [Link]

- Scribd. (n.d.). Experiment 1. Solubility of Organic Compounds.

-

Bracco, P., Busch, H., von Langermann, J., & Hanefeld, U. (2016). Enantioselective synthesis of cyanohydrins catalysed by hydroxynitrile lyases – a review. Organic & Biomolecular Chemistry, 14(25), 5899-5909. [Link]

-

Wikipedia. (n.d.). Gravimetric analysis. Retrieved from [Link]

- AxisPharm. (n.d.). Kinetic Solubility Assays Protocol.

- ResearchGate. (2002, August 6). Ionic liquids as green solvents for the asymmetric synthesis of cyanohydrins catalysed by VO(salen) complexes.

-

Sanchez-Lengeling, B., et al. (2018). Pencil and Paper Estimation of Hansen Solubility Parameters. ACS Omega, 3(11), 16065-16073. [Link]

-

Chromatography Forum. (2009, August 19). how can i test the solubility in hplc please ? Retrieved from [Link]

- Studocu. (2024, September 24). Solubility test for Organic Compounds.

- Scribd. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.

- Benchchem. (n.d.). An In-depth Technical Guide to (R)-mandelonitrile: Chemical Properties and Structure.

-

Organic Chemistry Portal. (n.d.). Cyanohydrin synthesis by Cyanation or Cyanosilylation. Retrieved from [Link]

- West Pharmaceutical Services. (n.d.). Hansen solubility parameters to predict drug & container interactions.

- SALTISE. (2021, March 22). Organic Chemistry: Introduction to Solubility.

-

Improved Pharma. (2021, February 14). Solubility and Dissolution with HPLC or UV-Vis Detection. Retrieved from [Link]

-

PubChem. (n.d.). 4-Chlorobenzaldehyde. Retrieved from [Link]

- Google Patents. (n.d.). CN105085234A - Preparing method of (R)-(-)-4-chloromandelic acid.

- ResearchGate. (n.d.). Enantioselective synthesis of (R)-mandelic acid and (R).

- American Chemical Society. (n.d.). Method for Measuring Aqueous Solubilities of Organic Compounds.

- Google Patents. (n.d.). JP5561564B2 - Mandelic acid production method and mandelic acid crystals.

-

Wikipedia. (n.d.). Mandelonitrile. Retrieved from [Link]

- Organic Syntheses. (n.d.). Mandelic acid, p-bromo-.

- ResearchGate. (2012, August). Efficient production of (R)-o-chloromandelic acid by deracemization of o-chloromandelonitrile with a new nitrilase mined from Labrenzia aggregata.

- ETH Zurich Research Collection. (n.d.). Enzyme-Catalyzed Cyanohydrin Synthesis in Organic Solvents. Retrieved from a PDF on research-collection.ethz.ch.

- Google Patents. (n.d.). EP0561535A2 - Enantiomeric enrichment of cyanohydrins.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 3. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]

- 4. uomus.edu.iq [uomus.edu.iq]

- 5. pharmacyjournal.info [pharmacyjournal.info]

- 6. pharmajournal.net [pharmajournal.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. pharmaguru.co [pharmaguru.co]

- 10. please : how can i test the solubility in hplc please ? - Chromatography Forum [chromforum.org]

A Technical Guide to the Biological Significance of Chiral Mandelonitrile Derivatives

Introduction

Mandelonitrile, a deceptively simple cyanohydrin, occupies a pivotal position at the intersection of plant chemical defense, microbial metabolism, and pharmaceutical synthesis.[1][2] As the cyanohydrin derivative of benzaldehyde, its structure is characterized by a phenyl group and a nitrile group attached to the same chiral carbon, which also bears a hydroxyl group.[3] This chirality gives rise to two enantiomers, (R)- and (S)-mandelonitrile, whose distinct stereochemistry dictates their biological activity and synthetic utility.[4] This guide provides an in-depth exploration of the biological significance of these chiral derivatives, from their roles in natural ecosystems to their critical applications as building blocks for life-saving pharmaceuticals. We will delve into the enzymatic machinery that governs their synthesis and degradation, detail methodologies for their stereoselective production, and illuminate the profound impact of chirality on their pharmacological relevance.

The Dichotomy of Chirality: (R)- vs. (S)-Mandelonitrile in Biological Systems

The biological activities of mandelonitrile enantiomers are fundamentally governed by the stereoselectivity of the enzymes that interact with them.[4] This enzymatic specificity is the cornerstone of their differential roles in nature and biotechnology.

Natural Occurrence and Cyanogenesis: A Defense Mechanism

Mandelonitrile is a key player in cyanogenesis, the process of releasing hydrogen cyanide (HCN) as a defense mechanism in over 2,500 plant species.[5][6] It exists in plants, particularly in the pits of fruits like almonds, apples, and cherries, as part of cyanogenic glycosides such as amygdalin and prunasin.[1][7] The naturally occurring enantiomer is typically (R)-(+)-mandelonitrile.[1]

When plant tissues are damaged, for instance by an herbivore, a two-step enzymatic hydrolysis is initiated. First, β-glucosidases cleave the sugar moieties from the cyanogenic glycosides to release mandelonitrile.[5] Subsequently, hydroxynitrile lyases (HNLs) catalyze the decomposition of mandelonitrile into benzaldehyde and the highly toxic hydrogen cyanide, deterring the herbivore.[8][9]

Enzymatic Transformations: The Role of Hydroxynitrile Lyases (HNLs)

Hydroxynitrile lyases (HNLs), also known as oxynitrilases, are the central enzymes in both the synthesis and degradation of mandelonitrile and other cyanohydrins.[8][10] These enzymes exhibit remarkable stereoselectivity, which is harnessed for biotechnological applications. HNLs are classified based on the stereochemistry of the cyanohydrin they preferentially synthesize or cleave:

-

(R)-selective HNLs: These enzymes, often found in plants of the Rosaceae family like almonds (Prunus dulcis), favor the synthesis of (R)-mandelonitrile.[8][11]

-

(S)-selective HNLs: Other HNLs, for example from Hevea brasiliensis, preferentially produce (S)-mandelonitrile.[12]

This stereospecificity is critical for the production of enantiomerically pure mandelonitrile, a key starting material in the pharmaceutical industry.[10][13]

Microbial Metabolism and Biotransformation

Microorganisms have evolved diverse enzymatic pathways to metabolize nitriles, including mandelonitrile. Nitrilases, in particular, have garnered significant attention for their ability to hydrolyze nitriles directly to carboxylic acids and ammonia.[4] Many microbial nitrilases exhibit high enantioselectivity, making them valuable biocatalysts. For instance, nitrilases from Alcaligenes faecalis and various Pseudomonas species are highly selective for (R)-mandelonitrile, converting it to (R)-mandelic acid while leaving the (S)-enantiomer untouched.[4] This enzymatic resolution is a cornerstone of the green synthesis of enantiopure mandelic acid, a valuable chiral building block.[14]

Pharmaceutical Significance: Chiral Mandelonitrile Derivatives as Key Intermediates

The demand for enantiomerically pure pharmaceuticals has driven the development of synthetic routes utilizing chiral building blocks.[] Chiral mandelonitrile derivatives are indispensable intermediates in the synthesis of a wide array of active pharmaceutical ingredients (APIs).[2][16] The stereochemistry of these intermediates is paramount, as the pharmacological activity of many drugs resides in a single enantiomer, while the other may be inactive or even cause adverse effects.[][16]

Synthesis of Chiral α-Hydroxy Acids

(R)-mandelonitrile is a primary precursor to (R)-(-)-mandelic acid.[16] This α-hydroxy acid is a vital intermediate in the production of semi-synthetic penicillins and cephalosporins, as well as antitumor and antiobesity drugs.[16] Furthermore, (R)-mandelic acid serves as a chiral resolving agent in the separation of racemic mixtures.[12]

Precursor to Antithrombotic Drugs

A notable application of chiral mandelonitrile derivatives is in the synthesis of the widely used antithrombotic drug, clopidogrel.[12] (R)-2-chloromandelic acid, derived from (R)-mandelonitrile, is a key precursor in the manufacturing process of this life-saving medication.[12][17]

Versatility in Chiral Synthesis

The cyanohydrin functionality of mandelonitrile allows for its conversion into a diverse range of other valuable chiral building blocks. These include β-amino alcohols and α-hydroxy ketones, which are integral components of numerous pharmaceutical compounds.[16] The nitrile group can also be a precursor for the synthesis of α-amino nitriles, which have shown potential anticancer, antiviral, and antibacterial properties.[18]

Methodologies for Stereoselective Synthesis

The production of enantiomerically pure mandelonitrile derivatives is a critical step in their application. Both enzymatic and chemical methods have been developed, with a strong emphasis on green and sustainable biocatalytic approaches.

Enzymatic Synthesis of (R)-Mandelonitrile

The enzymatic synthesis of (R)-mandelonitrile using (R)-selective hydroxynitrile lyases (HNLs) is a highly efficient and environmentally friendly method.[13] This biocatalytic approach offers high enantioselectivity under mild reaction conditions, a significant advantage over traditional chemical methods that often result in racemic mixtures.[11][19]

Experimental Protocol: Enzymatic Synthesis of (R)-Mandelonitrile

Objective: To synthesize (R)-mandelonitrile from benzaldehyde and a cyanide source using an (R)-selective hydroxynitrile lyase.

Materials:

-

Benzaldehyde

-

Potassium cyanide (KCN) or hydrogen cyanide (HCN)

-

(R)-selective hydroxynitrile lyase (e.g., from Prunus amygdalus)

-

Citrate buffer (e.g., 0.1 M, pH 4.0-5.5)

-

Organic solvent (e.g., ethyl acetate or methyl tert-butyl ether)

-

Anhydrous sodium sulfate

-

Reaction vessel with stirring capability

-

HPLC system with a chiral column for analysis

Procedure:

-

Reaction Setup: In a well-ventilated fume hood, prepare a biphasic system by combining the aqueous citrate buffer and the organic solvent in the reaction vessel. The optimal pH is crucial to suppress the non-enzymatic racemic reaction.[11][20]

-

Substrate Addition: Dissolve benzaldehyde in the organic phase to the desired concentration (e.g., 50 mM).[21]

-

Enzyme Addition: Add the hydroxynitrile lyase to the reaction mixture. The enzyme can be used in its free form or immobilized on a solid support to enhance stability and reusability.[11][22]

-

Cyanide Addition: Carefully add the cyanide source (e.g., KCN to a final concentration of 100 mM) to initiate the reaction.[16][21]

-

Reaction Monitoring: Maintain constant stirring at a controlled temperature (e.g., 25-30°C).[21] Monitor the reaction progress by periodically taking samples from the organic phase and analyzing them by chiral HPLC to determine the conversion of benzaldehyde and the enantiomeric excess (ee) of (R)-mandelonitrile.[11]

-

Work-up: Once the desired conversion is reached, stop the reaction by separating the organic phase. If the reaction was performed in an aqueous system, extract the product with an organic solvent.[11]

-

Purification: Wash the combined organic layers with a saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude (R)-mandelonitrile.[11] Further purification can be achieved by column chromatography if necessary.[16]

-

Analysis: Determine the final yield and enantiomeric excess of the purified (R)-mandelonitrile using chiral HPLC.

Caption: Chemoenzymatic pathway for (R)-mandelic acid production.

Toxicology and Safety Considerations

Despite their utility, it is crucial to acknowledge the inherent toxicity of mandelonitrile and its derivatives. The toxicity is primarily attributed to the release of hydrogen cyanide upon decomposition. [4]Mandelonitrile itself is classified as toxic, and exposure through inhalation, ingestion, or skin contact can be hazardous. [23][24]The oral LD50 in rats for mandelonitrile is reported to be 116 mg/kg. [23]The decomposition of mandelonitrile is more prevalent at neutral to alkaline pH, highlighting the importance of maintaining acidic conditions during handling and storage to ensure stability. [19]

Conclusion

The biological significance of chiral mandelonitrile derivatives is multifaceted, spanning from their role as crucial components of plant defense mechanisms to their indispensable applications as chiral intermediates in the pharmaceutical industry. The stereochemistry of these molecules is the defining factor of their biological activity, a principle elegantly exploited in nature and harnessed in biotechnology. The development of robust enzymatic and chemoenzymatic methods for the synthesis of enantiomerically pure mandelonitrile derivatives has not only advanced the principles of green chemistry but also enabled the efficient production of life-saving drugs. As the demand for stereochemically pure pharmaceuticals continues to grow, the importance of understanding and manipulating the biological and chemical properties of chiral mandelonitrile derivatives will undoubtedly increase, paving the way for further innovations in drug discovery and development.

References

- BenchChem. (n.d.). Application Notes and Protocols for the Enantioselective Synthesis of Chiral Cyanohydrins Using Enzymes.

- BenchChem. (n.d.). A Comparative Guide: Chemical vs. Enzymatic Synthesis of Chiral Cyanohydrins.

- BenchChem. (n.d.). A Comparative Guide to the Biological Activity of (R)- and (S)-Mandelonitrile.

- Dadashipour, M., & Asano, Y. (2011). The synthesis of chiral cyanohydrins by oxynitrilases. PubMed.

- ACS Catalysis. (2023). Biocatalytic Enantioselective Synthesis of Chiral β-Hydroxy Nitriles Using Cyanohydrins as Cyano Sources.

- ResearchGate. (n.d.). Scheme 1 Enzymatic synthesis and follow-up chemistry of cyanohydrins.

- BenchChem. (n.d.). Application Notes and Protocols: (R)-Mandelonitrile in Pharmaceutical Manufacturing.

- BenchChem. (n.d.). Application Notes and Protocols for the Enzymatic Synthesis of (R)-Mandelonitrile using Hydroxynitrile Lyases.

- Taylor & Francis. (2022). Mandelonitrile – Knowledge and References.

- bioRxiv. (2017). Metabolomics and biochemical approaches link salicylic acid biosynthesis to cyanogenesis in peach plants.

- BenchChem. (n.d.). Application Notes and Protocols for (R)-Mandelonitrile Production Using Immobilized Enzyme Systems.

- ResearchGate. (n.d.). Fig. 3 Synthesis of (R)-mandelonitrile using different enzyme loadings.

- Grokipedia. (n.d.). Mandelonitrile lyase.

- Wikipedia. (n.d.). Mandelonitrile.

- NINGBO INNO PHARMCHEM CO.,LTD. (2025). Mandelonitrile (CAS 532-28-5): A Versatile Chemical Intermediate for Organic Synthesis and Pharmaceutical Precursors.

- Journal of Materials Chemistry A. (n.d.). Induced cyanogenesis from hydroxynitrile lyase and mandelonitrile on wheat with polylactic acid multilayer-coating produces self-defending seeds.

- ChemicalBook. (2025). Mandelonitrile (CAS 532-28-5).

- ResearchGate. (2025). Parameters influencing asymmetric synthesis of ( R)-mandelonitrile by a novel ( R)-hydroxynitrile lyase from Eriobotrya japonica.

- MDPI. (2023). Cyanogenesis, a Plant Defence Strategy against Herbivores.

- Wikipedia. (n.d.). Mandelonitrile lyase.

- Wikipedia. (n.d.). Hydrogen cyanide.

- MDPI. (n.d.). Analysis of Cyanogenic Compounds Derived from Mandelonitrile by Ultrasound-Assisted Extraction and High-Performance Liquid Chromatography in Rosaceae and Sambucus Families.

- ACS Omega. (2020). Discovery and Structural Analysis to Improve the Enantioselectivity of Hydroxynitrile Lyase from Parafontaria laminata Millipedes for (R)-2-Chloromandelonitrile Synthesis.

- BenchChem. (n.d.). Technical Support Center: Synthesis of (R)-mandelonitrile.

- The Good Scents Company. (n.d.). mandelonitrile, 532-28-5.

-

Fleming, F. F., Yao, L., Ravikumar, P. C., Funk, L., & Shook, B. C. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of medicinal chemistry, 53(22), 7902–7917. [Link]

- BenchChem. (n.d.). An In-depth Technical Guide to (R)-mandelonitrile: Chemical Properties and Structure.

- ResearchGate. (n.d.). Stereoselective conversion of benzaldehyde to (R)-mandelonitrile in the presence of CH_1-10.

- ResearchGate. (n.d.). Formation of phenylglycinonitrile and mandelonitrile from benzaldehyde.

- ResearchGate. (n.d.). TABLE 2 Conversion of mandelonitrile, acetophenone cyanohydrin.

-

Sebastian, J., Tobin, T., & Hughes, C. G. (2005). The toxicokinetics of cyanide and mandelonitrile in the horse and their relevance to the mare reproductive loss syndrome. Toxicology mechanisms and methods, 15(4), 281–295. [Link]

- Smolecule. (n.d.). Buy Mandelonitrile | 532-28-5 | >98%.

- PubChem. (n.d.). Mandelonitrile, (+)-.

- BOC Sciences. (n.d.). Chiral Intermediates in Drug Synthesis.

- CymitQuimica. (n.d.). CAS 532-28-5: Mandelonitrile.

-